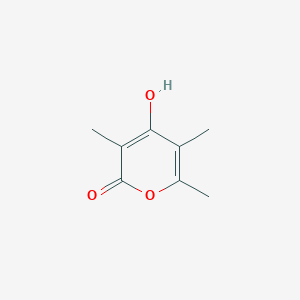
4-hydroxy-3,5,6-trimethyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one is a pyranone.
Scientific Research Applications
Synthesis and Derivative Formation
4-Hydroxy-3,5,6-trimethyl-2H-pyran-2-one and its derivatives play a crucial role in the synthesis of various organic compounds. For instance, trimethylstannyl derivatives of 2H-pyran-2-one undergo Pd(0)-catalyzed coupling reactions, useful in convergent syntheses of lucibufagins and bufadienolides (Liu & Meinwald, 1996). Another study demonstrates the ultrasound-mediated synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, highlighting the method's simplicity and efficiency (Wang, Zou, Zhao, & Shi, 2011).
Electrocatalytic Applications
Electrocatalytic methods have been employed to synthesize medically relevant compounds using 4-hydroxy-6-methyl-2H-pyran-2-one. This approach is environmentally friendly and atom-efficient, potentially beneficial for various medical applications, including treatments for breast cancer and neurodegenerative diseases (Ryzhkova et al., 2022).
Medicinal Chemistry
This compound derivatives are significant in medicinal chemistry. The compound has been used for synthesizing dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, which have wide-ranging biological activities (Borah, Dwivedi, & Chowhan, 2021).
Material Science Applications
In material science, derivatives of this compound, such as pyran-2-one derivatives, have been studied for their anti-corrosion properties on mild steel in acidic mediums. This study suggests potential applications in protecting metals from corrosion (El Hattak et al., 2021).
Green Chemistry
The compound's derivatives have also been explored in green chemistry. A study highlights the synthesis of α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one from bio-based derivatives, emphasizing selectivity and mild conditions, which aligns with green chemistry principles (Gelmini et al., 2016).
Properties
| 50405-44-2 | |
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 |
IUPAC Name |
4-hydroxy-3,5,6-trimethylpyran-2-one |
InChI |
InChI=1S/C8H10O3/c1-4-6(3)11-8(10)5(2)7(4)9/h9H,1-3H3 |
InChI Key |
ZCLDVNJXGNOJKY-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=O)C(=C1O)C)C |
Canonical SMILES |
CC1=C(OC(=O)C(=C1O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-cyano-6-[4-(phenylcarbamoyl)piperazin-1-yl]-2-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1656020.png)
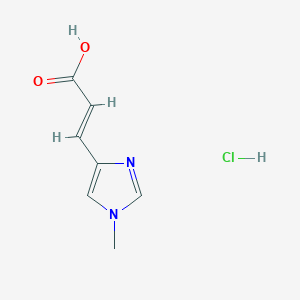
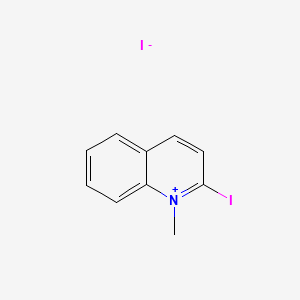
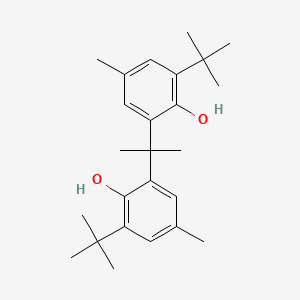
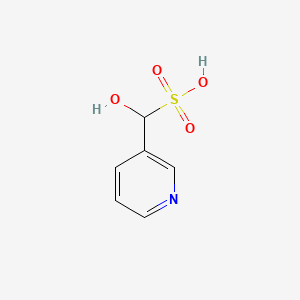
![5-[8-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)octyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B1656028.png)
![3-(4-Bromophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B1656029.png)
![2,9,10-Trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;hydroxide](/img/structure/B1656030.png)
![4-Hydroxy-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B1656033.png)
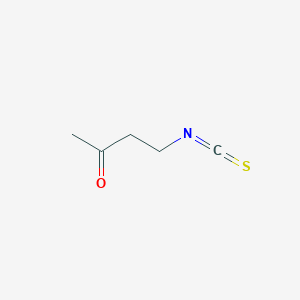
![14-Hydroxy-14-azadispiro[5.1.58.26]pentadec-12-ene-7,15-dione](/img/structure/B1656036.png)
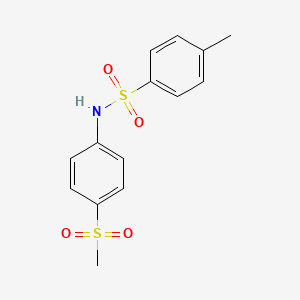
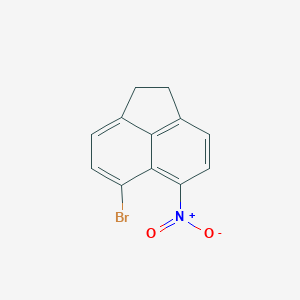
![{5-[(Morpholin-4-yl)methyl]-1,2-oxazol-3-yl}methanol](/img/structure/B1656041.png)
